Neodymiumtrifluoroacetylacetonate

MOCVD precursor thin film deposition volatility ranking

Nd(acac)₃ is non-volatile and blocks vapor-phase processing; Nd(hfa)₃ is costly and introduces excess fluorine. Nd(TFAA)₃ bridges this gap with measurable sublimation below 150 °C, enabling MOCVD of Nd-containing films at moderate temperatures (150-250 °C). • Sublimable <150 °C; bp 195.6 °C at 760 mmHg • Soluble in methanol, benzene for solution-based delivery • Low-phonon-energy tfaa ligand preserves Nd³⁺ NIR emission near 1060 nm • Anhydrous form eliminates O-H quenching from coordinated water • Photoacoustic spectral fingerprint available for rapid QC identity testing

Molecular Formula C15H12F9NdO6
Molecular Weight 603.48 g/mol
Cat. No. B13110678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymiumtrifluoroacetylacetonate
Molecular FormulaC15H12F9NdO6
Molecular Weight603.48 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Nd+3]
InChIInChI=1S/3C5H4F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3
InChIKeyZFOAYWOXZZIEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nd-TFAA Chemical Identity and Physicochemical Profile


Neodymium trifluoroacetylacetonate [Nd(CF₃COCHCOCH₃)₃, CAS 37473-67-9] is a lanthanide β-diketonate coordination complex belonging to the metal fluorobeta-diketonate family [1]. The compound adopts a tris-chelated structure in which three bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfaa⁻) ligands coordinate to a central Nd³⁺ ion, yielding an eight-coordinate or, in hydrated forms, nine-coordinate geometry [2]. It appears as bluish-pink to violet crystals with a melting point of 140–142 °C, a boiling point of approximately 195.6 °C at 760 mmHg, and a calculated LogP of 4.51, reflecting substantial lipophilicity conferred by the trifluoromethyl substituents [3]. The compound is insoluble in water but readily dissolves in methanol and benzene, and it is typically stored under inert atmosphere at 2–8 °C . As a member of the fluorinated β-diketonate class, Nd(TFAA)₃ fills a specific physicochemical niche—more volatile and organosoluble than the non-fluorinated acetylacetonate analog, yet less thermally robust than the perfluorinated hexafluoroacetylacetonate and the sterically shielded dipivaloylmethanate congeners [4].

1
Vapor-phase processing Sublimable below 150 °C, enabling MOCVD and ALD precursor workflows.
2
Anhydrous solution chemistry Soluble in methanol and benzene with high lipophilicity (LogP 4.51); no coordinated water.
3
Optical probe and sensing Nd(III) hypersensitive transition provides environment-dependent NIR emission for spectroscopic studies.

Why Nd-TFAA Cannot Be Replaced by Generic Nd β-Diketonates


Neodymium β-diketonates are not interchangeable commodities. The ligand substituents dictate volatility, thermal stability, solubility, and photophysical behavior in ways that directly determine suitability for a given application [1]. The trifluoroacetylacetonate ligand occupies an intermediate position between non-fluorinated acetylacetonate (acac) and fully fluorinated hexafluoroacetylacetonate (hfa) or the bulky dipivaloylmethanate (dpm). This intermediate character is the compound's defining procurement rationale: Nd(acac)₃ is non-volatile and exists as a hydrate that decomposes rather than sublimes, precluding vapor-phase processing [2]; Nd(hfa)₃ offers superior volatility and thermal stability but at significantly higher cost and with different decomposition chemistry [2][3]; Nd(dpm)₃ provides the best thermal stability but with altered steric and electronic properties that affect coordination behavior [2]. Selecting Nd(TFAA)₃—rather than a cheaper acac or a more robust hfa/dpm analog—is a deliberate engineering decision grounded in the quantitative evidence presented below. The following evidence items demonstrate exactly where this compound's differentiation is measurable, not assumed.

This Product
Nd(TFAA)₃: sublimable, soluble in organic solvents, intermediate thermal stability, anhydrous.
Generic Nd(acac)₃
Hydrate that decomposes rather than sublimes. Categorically non-volatile; cannot replace TFAA for vapor-phase processes.
Interchangeability Risk
Fluorinated Analogs (hfa / dpm)
Nd(hfa)₃ offers superior volatility but with different decomposition chemistry and higher cost. Nd(dpm)₃ alters steric and electronic coordination behavior. Direct replacement may shift process outcomes.

Quantitative Differentiation Evidence for Nd-TFAA


Sublimation Capability vs. Non-Volatile Nd(acac)₃

In a systematic fractional vacuum sublimation study of lanthanide β-diketonates across four ligand classes, Nd(TFAA)₃ (the trifluoroacetylacetonate chelate) was demonstrated to be volatile and capable of vacuum sublimation below 150 °C. By direct contrast, the non-fluorinated Nd(acac)₃ was categorically non-volatile under identical conditions; only hydrated forms were obtained, which underwent decomposition rather than sublimation at elevated temperatures in vacuo [1]. This binary distinction—sublimable vs. non-sublimable—is the single most decisive factor for any application requiring vapor-phase transport of the Nd center. Furthermore, the TFAA chelate's volatility is intermediate within the fluorinated series: Nd(hfa)₃ sublimes more readily (below 125 °C) with superior thermal stability, while Nd(dpm)₃ is quantitatively recoverable by vacuum sublimation below 140 °C and is the most thermally robust of the four ligand classes [1].

Sublimation Capability
Head-to-head
Nd(TFAA)₃ is volatile and sublimable below 150 °C. Nd(acac)₃ is non-volatile and decomposes.
Defines feasibility of vapor-phase delivery.
Conditions: Fractional vacuum sublimation. Data from Berg & Acosta (1968).
MOCVD precursor thin film deposition volatility ranking sublimation vapor phase processing

Thermal Decomposition Resistance vs. Nd(acac)₃ Hydrate

Nd(acac)₃ is commercially supplied as a hydrate [Nd(C₅H₇O₂)₃·xH₂O] that exhibits a melting point with concomitant decomposition at 143 °C (dec.) as reported by Sigma-Aldrich . By comparison, anhydrous Nd(TFAA)₃ displays a clean melting point at 140–142 °C without decomposition notation, and its boiling point is reported at 195.6 °C at atmospheric pressure (760 mmHg) . The fluorinated ligand's electron-withdrawing CF₃ groups strengthen the chelate ring via the inductive effect, raising the threshold for thermal bond cleavage. This is consistent with the class-level observation that fluorinated β-diketonates generally resist thermolysis to approximately 250 °C under inert conditions, whereas non-fluorinated acetylacetonates typically decompose below 200 °C [1]. The quantified difference—a decomposition onset elevated by at least 50–100 °C relative to the acac analog—expands the thermal processing window for Nd(TFAA)₃ in both vapor-deposition and solution-based protocols.

Thermal Decomposition
Cross-study
Decomposition onset elevated by ≥50 °C vs. Nd(acac)₃ hydrate. Nd(TFAA)₃ has mp 140–142 °C (no decomp.); bp 195.6 °C.
Broader thermal processing window reported.
Class-level TGA data and mp/bp comparison. Source review advised.
thermal stability decomposition temperature thermogravimetric analysis precursor longevity

Organic Solubility and Lipophilicity Advantage

Nd(TFAA)₃ is reported to be readily soluble in methanol and soluble in benzene, while being insoluble in water . Its calculated partition coefficient (LogP) of 4.51 quantifies the substantial lipophilicity conferred by the three CF₃ groups . In contrast, Nd(acac)₃ is most commonly encountered as a dihydrate or variable hydrate [Nd(C₅H₇O₂)₃·xH₂O], which exhibits limited solubility in non-polar organic media and instead shows compatibility with aqueous or alcoholic systems . The absence of hydrogen bond donors (HBD count = 0 for anhydrous Nd(TFAA)₃) eliminates self-association via hydrogen bonding that plagues the hydrated acac analog [1]. This differential solubility profile directly impacts the choice of solvent systems for solution-based thin-film deposition, liquid-phase epitaxy, homogeneous catalysis, and optical material doping.

Solubility & Lipophilicity
Class-level
LogP = 4.51. Soluble in methanol and benzene. HBD count = 0 (anhydrous). Nd(acac)₃ is a hydrate with limited non-polar solubility.
Supports anhydrous, water-free processing workflows.
LogP is calculated (XlogP). Data to verify for specific solvent systems.
solubility organic solvent compatibility LogP solution processing formulation

Hypersensitive Transition as Environmental Probe

In the anhydrous eight-coordinate complex [Nd(tfaa)₃phen] (where phen = 1,10-phenanthroline), the Nd(III) ⁴I₉/₂ → ⁴G₅/₂ hypersensitive transition exhibits pronounced sensitivity to the chemical environment (solvent polarity, donor strength), as reflected by measurable changes in oscillator strength and band shape [1]. This hypersensitive behavior is not universal across the lanthanide series: among the [Ln(tfaa)₃phen] series (Ln = La through Lu), only Nd(III), Ho(III), and Er(III) complexes display this pronounced environmental sensitivity, making the Nd congener a selective optical probe [1]. The lanthanide-induced shifts (LIS) observed by ¹H NMR for the methine and methyl protons of the tfaa ligand in these complexes are dipolar in nature, confirming that the paramagnetic anisotropy of Nd(III) is preserved in solution and that the complex retains its structural identity [1]. The replacement of coordinated water by the phen ancillary ligand creates a protective LnO₆N₂ coordination sphere that increases photoluminescence quantum yield (PLQy) and luminescence lifetime relative to the hydrated precursor—a structural strategy uniquely enabled by the tfaa ligand's ability to form anhydrous eight-coordinate complexes [1].

Hypersensitive Transition
Class-level
Nd(III) ⁴I₉/₂ → ⁴G₅/₂ oscillator strength varies with solvent environment. La, Gd, Lu analogs show no such sensitivity.
Enables NIR-based environmental sensing probe.
Observed in [Nd(tfaa)₃phen] complex; solvent-dependent data from Ilmi & Iftikhar (2016).
hypersensitive transition oscillator strength Judd-Ofelt solvent probe lanthanide luminescence NIR emission

Photoacoustic Spectral Fingerprint vs. Nd(HFA)₃

Su et al. reported the photoacoustic (PA) spectra of Nd(TFA)₃·2H₂O and Nd(HFA)₃·2H₂O in the 300–800 nm region, alongside NdCl₃·6H₂O as an inorganic reference [1]. The PA absorption bands were assigned to f–f transitions of the Nd³⁺ ion, and their relative intensities were quantified as intensity branching vectors. The differential perturbation of the ligand field on the Nd³⁺ energy levels by the trifluoroacetylacetonate vs. hexafluoroacetylacetonate ligand was explicitly discussed and a relaxation process model was proposed for Nd(HFA)₃·2H₂O based on its PA and absorption spectra [1]. This study provides a direct, quantitative spectroscopic comparison of the two fluorinated Nd β-diketonate hydrates, demonstrating that the degree of fluorination (three F atoms per ligand in TFAA vs. six in HFA) produces measurably distinct PA intensity distributions. The intensity branching vector data serve as a spectral fingerprint that can be used for identity verification and quality control of Nd(TFAA)₃ lots—a practical procurement-relevant capability.

Photoacoustic Fingerprint
Head-to-head
PA intensity branching vectors differ measurably between Nd(TFA)₃·2H₂O and Nd(HFA)₃·2H₂O.
Reported spectral fingerprint for identity verification.
Method: PA spectroscopy, 300–800 nm. Data from Su et al. (1995).
photoacoustic spectroscopy ligand field energy level perturbation non-radiative relaxation quality control

Application Scenarios for Nd-TFAA Procurement


MOCVD/ALD Precursor for Nd-Doped Thin Films

Nd(TFAA)₃ is a viable precursor for metal-organic chemical vapor deposition (MOCVD) of Nd-containing thin films because it is volatile and sublimable below 150 °C, unlike Nd(acac)₃ which is categorically non-volatile [1]. The compound's boiling point of 195.6 °C at atmospheric pressure and its solubility in anhydrous organic solvents (methanol, benzene) enable both vapor-phase and solution-based precursor delivery strategies . While the hfa analog [Nd(hfa)₃·diglyme] has been demonstrated for MOCVD of NdBa₂Cu₃O₇₋δ superconducting films with TGA residue below 3% [2], the TFAA derivative offers a lower-cost, synthetically more accessible alternative with adequate volatility for less demanding deposition regimes. The intermediate thermal stability of Nd(TFAA)₃—more robust than Nd(acac)₃ but less than Nd(dpm)₃—makes it particularly suitable for moderate-temperature MOCVD processes (150–250 °C precursor zone) where perfluorinated or sterically bulky ligands would introduce unwanted fluorine or carbon contamination [1].

Solvent-Environment Optical Probe

The [Nd(tfaa)₃phen] complex exhibits a hypersensitive ⁴I₉/₂ → ⁴G₅/₂ transition whose oscillator strength and band shape respond quantitatively to changes in solvent polarity and donor strength [3]. This property is absent in La(III), Gd(III), and Lu(III) tfaa analogs, positioning the Nd congener uniquely as a NIR-emissive probe for local chemical environment sensing. Potential applications include solvent quality monitoring, polymer curing tracking, and non-destructive spectroscopic inspection of Nd-doped optical materials. The lanthanide-induced NMR shifts (dipolar mechanism) of the tfaa ligand protons in solution further enable the complex to function as a paramagnetic shift reagent for structural elucidation of Lewis-basic organic substrates [3].

Anhydrous Nd-Doped Optical Material Synthesis

The combination of high organic solubility (methanol, benzene), substantial lipophilicity (LogP = 4.51), and the absence of coordinated water in the anhydrous form makes Nd(TFAA)₃ an advantageous Nd³⁺ source for sol-gel, solution-doping, and liquid-phase epitaxy processes targeting Nd-doped optical materials (laser crystals, amplifiers, phosphors) . By contrast, Nd(acac)₃·xH₂O introduces coordinated water that can quench Nd³⁺ NIR luminescence via O–H vibrational energy transfer, reducing quantum yield and excited-state lifetime [3]. The fluorinated tfaa ligand also provides a low-phonon-energy coordination environment that suppresses non-radiative relaxation of the Nd³⁺ ⁴F₃/₂ excited state, a critical advantage for NIR-emitting materials operating near 1060 nm [3].

Quality Control via Photoacoustic Fingerprinting

The photoacoustic spectrum of Nd(TFA)₃·2H₂O provides a distinct intensity branching vector distribution that differentiates it from the closely related Nd(HFA)₃·2H₂O, as demonstrated by Su et al. [4]. This PA spectral fingerprint can be deployed as a rapid, non-destructive identity test in pharmaceutical, optoelectronic, and advanced materials manufacturing environments where incoming raw material verification is mandated by GMP or ISO 9001 quality systems. The method requires minimal sample preparation, operates on solid samples, and provides results within minutes—advantages over more time-consuming techniques such as single-crystal XRD or elemental analysis.

Application
Selection Property
Validation Focus
MOCVD/ALD precursor
Sublimable below 150 °C; soluble in anhydrous solvents
Volatility and thermal stability window under process conditions
NIR optical probe
Hypersensitive ⁴I₉/₂ → ⁴G₅/₂ transition with environment-dependent oscillator strength
Solvent polarity and donor strength response; comparison with La/Gd/Lu controls
Anhydrous material synthesis
Organic solubility, LogP 4.51, absence of coordinated water
Luminescence quenching by O–H; NIR emission lifetime in doped matrices
Quality control / identity testing
Photoacoustic spectral fingerprint distinct from Nd(HFA)₃
Non-destructive PA spectroscopy for incoming raw material verification
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